1-pentyl-2-(propan-2-yl)-1H-benzimidazole
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Overview
Description
1-pentyl-2-(propan-2-yl)-1H-1,3-benzodiazole is an organic compound belonging to the benzodiazole family Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring This particular compound is characterized by the presence of a pentyl group and an isopropyl group attached to the benzodiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-pentyl-2-(propan-2-yl)-1H-1,3-benzodiazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-nitroaniline with isopropyl bromide followed by reduction and cyclization can yield the desired compound. The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-pentyl-2-(propan-2-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of benzodiazole oxides.
Reduction: Formation of reduced benzodiazole derivatives.
Substitution: Formation of substituted benzodiazole compounds.
Scientific Research Applications
1-pentyl-2-(propan-2-yl)-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-pentyl-2-(propan-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-pentyl-2-(propan-2-yl)-1H-1,3-benzodiazole can be compared with other benzodiazole derivatives:
Similar Compounds: 1-methyl-2-(propan-2-yl)-1H-1,3-benzodiazole, 1-ethyl-2-(propan-2-yl)-1H-1,3-benzodiazole.
Uniqueness: The presence of the pentyl group in 1-pentyl-2-(propan-2-yl)-1H-1,3-benzodiazole imparts unique physicochemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets.
This detailed article provides a comprehensive overview of 1-pentyl-2-(propan-2-yl)-1H-1,3-benzodiazole, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H22N2 |
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Molecular Weight |
230.35 g/mol |
IUPAC Name |
1-pentyl-2-propan-2-ylbenzimidazole |
InChI |
InChI=1S/C15H22N2/c1-4-5-8-11-17-14-10-7-6-9-13(14)16-15(17)12(2)3/h6-7,9-10,12H,4-5,8,11H2,1-3H3 |
InChI Key |
QMROFSTYVMNTAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1C(C)C |
Origin of Product |
United States |
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